2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Description
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by a pyrrolidine ring substituted with an ethoxymethyl group and a chloro-substituted propanone moiety. The pyrrolidine ring (a five-membered amine) contributes to the compound’s basicity and conformational flexibility, while the ethoxymethyl group (CH2OCH2CH3) enhances lipophilicity compared to polar substituents like hydroxyl groups. Though specific data on its applications are sparse in the provided evidence, structurally related compounds are often employed as intermediates in pharmaceuticals or organic synthesis .
Properties
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-14-7-9-5-4-6-12(9)10(13)8(2)11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWDNJGXXCKDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in its structure is known to interact with enantioselective proteins, affecting their binding modes. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or death. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can result in changes in metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. Its distribution within tissues can affect its efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize the compound.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is essential for its function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The activity and function of the compound can be significantly influenced by its subcellular localization, as it determines the accessibility to its target biomolecules.
Biological Activity
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol, is a synthetic compound that has garnered attention in biochemical research due to its potential interactions with various biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
The compound's biological activity is primarily attributed to its interaction with enzymes and proteins. The pyrrolidine ring in its structure is known to engage with enantioselective proteins, influencing their binding modes and subsequently their functional activities.
Enzyme Interactions
Research indicates that 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one affects several key enzymes involved in metabolic pathways:
- Carbonic Anhydrase Isoenzymes : These enzymes play a crucial role in maintaining acid-base balance in tissues. The compound has been shown to influence their activity, which could have implications for conditions where acid-base homeostasis is disrupted.
- RORγt Nuclear Receptor : This receptor is involved in the regulation of immune responses. The compound's effects on RORγt suggest potential applications in modulating immune-related conditions.
The compound's stability and degradation under laboratory conditions have been studied to understand its long-term effects on cellular functions. It exhibits stability under specific conditions but may degrade over time, leading to reduced efficacy.
Temporal Effects
The temporal dynamics of the compound's biological effects are significant. Initial studies show that while the compound remains stable shortly after synthesis, prolonged exposure can lead to degradation products that may alter its biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one:
- Anticancer Activity : In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The precise mechanism remains under investigation, but initial findings suggest involvement in apoptosis pathways.
- Immunomodulation : A study focusing on autoimmune models demonstrated that treatment with this compound resulted in altered immune cell profiles, indicating potential therapeutic roles in autoimmune diseases .
- Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective properties, potentially through modulation of dopaminergic signaling pathways. This could have implications for neurodegenerative diseases such as Parkinson's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Overview
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, with the CAS number 2097955-71-8, is a synthetic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, mechanisms of action, and relevant case studies.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its unique structural features. The presence of a pyrrolidine ring and a chloropropanone moiety allows it to interact with biological targets effectively. Research indicates that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Its ability to modulate immune responses could be beneficial in treating inflammatory diseases.
Biochemical Research
In biochemical contexts, 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one has been shown to interact with various enzymes and proteins:
- Enzyme Inhibition : It can inhibit carbonic anhydrase isoenzymes, which are crucial in maintaining acid-base balance in tissues. This inhibition can affect physiological processes and has implications for conditions like glaucoma and epilepsy.
- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism. For instance, it has been noted to interact with nuclear receptors involved in immune regulation.
Synthetic Chemistry
The synthesis of this compound involves nucleophilic substitution reactions, typically using 2-chloropropanone and ethoxymethylpyrrolidine under controlled conditions. This method is relevant for producing derivatives with modified biological activities.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on key substituents, molecular properties, and inferred behaviors based on available evidence:
Table 1: Structural and Molecular Comparison
Key Observations
Ring System Variations :
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring introduces more conformational strain compared to the six-membered piperidine analog (). This strain may affect binding affinity in biological systems or crystallization behavior.
- Substituent Effects : The ethoxymethyl group in the target compound increases lipophilicity (logP) compared to hydroxymethyl () or unsubstituted pyrrolidine derivatives (). This property could enhance membrane permeability in drug-like molecules.
Chlorine Position and Reactivity: The chloro substituent on the propanone moiety differentiates the target compound from cathinones (e.g., ’s 3-MMC analogs), which typically feature amino groups. The electron-withdrawing chlorine may slow nucleophilic attacks compared to unsubstituted ketones.
Forensic and Synthetic Relevance: Compounds like 4-Cl-PPP () are monitored in forensic contexts due to structural similarity to psychoactive substances. The target compound’s ethoxymethyl group may alter metabolic pathways compared to aryl-substituted analogs.
Preparation Methods
Reaction Setup
- Solvent : Anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to dissolve the reactants.
- Temperature : The reaction is generally carried out at low to ambient temperatures (0°C to room temperature) to control the reactivity of the acid chloride and prevent decomposition.
Stepwise Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve 2-(ethoxymethyl)pyrrolidine in dry solvent under inert atmosphere (e.g., nitrogen) | Ensures moisture-sensitive reagents do not hydrolyze |
| 2 | Add triethylamine slowly to the solution to act as a base | Neutralizes HCl by-product |
| 3 | Slowly add 2-chloropropanoyl chloride dropwise at 0°C | Controls exothermic reaction and improves selectivity |
| 4 | Stir the mixture at room temperature for several hours (typically 2–5 h) | Ensures complete conversion |
| 5 | Quench the reaction with water and extract the organic layer | Separates product from aqueous impurities |
| 6 | Wash organic layer with brine, dry over anhydrous sodium sulfate | Removes residual water |
| 7 | Concentrate under reduced pressure and purify by silica gel chromatography | Yields pure product |
Reaction Mechanism Insights
- The nucleophilic nitrogen atom of the pyrrolidine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.
- This forms a tetrahedral intermediate which collapses, releasing chloride ion.
- Triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.
- The product is an amide-like
Q & A
Q. How can this compound be functionalized for material science applications?
- Methodological Answer : The ethoxymethyl group enables ether cleavage (e.g., BBr) to generate hydroxylated intermediates for polymer crosslinking. Alternatively, radical-initiated polymerization of the ketone moiety creates polyketone frameworks. Surface modification via SAMs (self-assembled monolayers) on gold substrates is feasible using thiol-functionalized derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
